2-glyceryl-Prostaglandin F2alpha
CAS No.:
Cat. No.: VC1865982
Molecular Formula: C23H40O7
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H40O7 |
---|---|
Molecular Weight | 428.6 g/mol |
IUPAC Name | 1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
Standard InChI | InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |
Standard InChI Key | MCKWHVMNQVXLMH-PKBBWAGBSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O |
Introduction
Property | Value |
---|---|
Molecular Formula | C23H40O7 |
Molecular Weight | 428.6 g/mol |
IUPAC Name | 1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
Standard InChI | InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |
Standard InChIKey | MCKWHVMNQVXLMH-PKBBWAGBSA-N |
PubChem Compound | 10274197 |
These properties indicate that 2-glyceryl-Prostaglandin F2alpha is a complex organic molecule with multiple hydroxyl groups and a specific stereochemical arrangement that is crucial for its biological activities.
Biosynthesis and Metabolism
Biosynthetic Pathway
2-Glyceryl-Prostaglandin F2alpha is part of a group of compounds known as prostaglandin glycerol esters (PG-Gs). These compounds are generated through a specific biosynthetic pathway involving the endocannabinoid system.
The biosynthesis begins with 2-arachidonoylglycerol (2-AG), an endocannabinoid that serves as a natural ligand for cannabinoid receptors . This 2-AG is selectively oxygenated by cyclooxygenase-2 (COX-2) to form prostaglandin glycerol esters . Specifically, COX-2 converts 2-AG to PGH2-G (the glyceryl ester of PGH2), which is then transformed by specific synthases into various prostaglandin glycerol esters, including PGE2-G, PGD2-G, and PGF2α-G .
This biosynthetic pathway is significant because it represents a unique intersection between the endocannabinoid and prostaglandin signaling systems . Unlike the traditional prostaglandin synthesis from arachidonic acid, this pathway specifically utilizes 2-AG as a substrate and is selectively catalyzed by COX-2 rather than COX-1 .
Structural Characteristics and Isomerization
Structural Features
2-Glyceryl-Prostaglandin F2alpha has a complex structure that combines features of both prostaglandins and glycerol esters. The molecule contains a cyclopentane ring with two hydroxyl groups, characteristic of prostaglandins, along with a carboxylic acid group that is esterified with the 2-position of glycerol.
The stereochemistry of 2-glyceryl-Prostaglandin F2alpha is critical for its biological activity. The molecule has several chiral centers, particularly in the cyclopentane ring and side chains, which must maintain specific configurations for proper receptor binding and biological function.
Isomerization Process
One of the most interesting structural characteristics of 2-glyceryl-Prostaglandin F2alpha is its tendency to undergo isomerization. The 2-glyceryl ester moiety rapidly equilibrates with the more stable 1-glyceryl ester form . This isomerization occurs within minutes, resulting in a mixture containing approximately 10% 2-glyceryl ester and 90% 1-glyceryl ester under typical conditions .
This rapid isomerization has significant implications for both research and potential therapeutic applications of 2-glyceryl-Prostaglandin F2alpha. The conversion to the more stable 1(3)-glyceryl ester form means that any biological samples containing 2-glyceryl-PGF2alpha will quickly contain primarily the isomerized form . This isomerization process must be considered when designing experiments or interpreting results involving this compound.
The 1(3)-glyceryl-PGF2alpha isomer is also known as PGF2alpha-G, and it shares many properties with the 2-glyceryl form while potentially having different receptor affinities or biological activities .
Biological Activities and Functions
Compound | Calcium Mobilization in RAW264.7 Cells |
---|---|
PGE2-G | Yes |
PGE2 | No |
PGD2-G | No |
PGF2α-G | No |
PGF2α | Yes |
This differential activity profile indicates that the biological functions of prostaglandin glycerol esters cannot be simply predicted from the activities of their parent prostaglandins .
Research Methods and Experimental Findings
Analytical Methods
The study of 2-glyceryl-Prostaglandin F2alpha and other prostaglandin glycerol esters has employed various analytical methods. Mass spectrometric techniques have been particularly valuable for detecting these compounds in biological samples due to their low concentrations and rapid metabolism .
Activity-based protein profiling with multidimensional protein identification technology has been used to identify the enzymes involved in PG-G metabolism, such as LYPLA2 . This approach involves using fluorophosphonate probes that covalently modify the active site serine of serine hydrolases, followed by mass spectrometric analysis to identify the modified enzymes .
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